Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate
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Overview
Description
Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters.
Substitution: Reagents such as Grignard reagents can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the reagent used.
Scientific Research Applications
Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Similar structure but with an amino group instead of the ester group.
Methyl 3-(1H-pyrrol-2-yl)propanoate: Contains a pyrrole ring instead of the phenyl ring.
Uniqueness
Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate is unique due to its specific ester group and the presence of the tert-butoxycarbonylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
337904-79-7 |
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Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12-7-5-6-11(10-12)8-9-13(17)19-4/h5-7,10H,8-9H2,1-4H3,(H,16,18) |
InChI Key |
GMCKIHRBTCKLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCC(=O)OC |
Origin of Product |
United States |
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